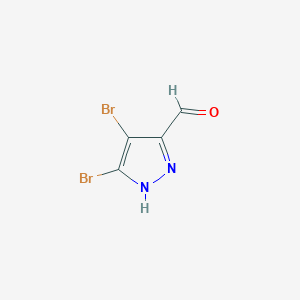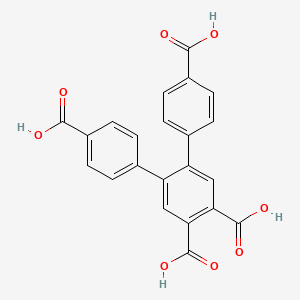
4,5-bis(4-carboxyphenyl)phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-carboxyphenyl)phthalic acid is an organic compound with the molecular formula C22H14O8. It is a derivative of phthalic acid, characterized by the presence of two carboxyphenyl groups attached to the phthalic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-carboxyphenyl)phthalic acid typically involves the reaction of phthalic anhydride with 4-carboxyphenylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
化学反応の分析
Types of Reactions
4,5-Bis(4-carboxyphenyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,5-Bis(4-carboxyphenyl)phthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism of action of 4,5-bis(4-carboxyphenyl)phthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with specific geometric and electronic properties. These complexes can interact with biological molecules, such as proteins and enzymes, influencing their activity and function .
類似化合物との比較
Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar in structure but lacks the phthalic acid core.
1,2-Bis(4-carboxyphenyl)ethane: Contains an ethane linker instead of the phthalic acid core.
2,4’,5-Biphenyltricarboxylic acid: Contains an additional carboxyl group compared to 4,5-bis(4-carboxyphenyl)phthalic acid.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows for the formation of diverse coordination complexes with distinct properties. Its ability to act as a versatile ligand in various chemical and biological systems sets it apart from similar compounds .
特性
分子式 |
C22H14O8 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
4,5-bis(4-carboxyphenyl)phthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-17(21(27)28)18(22(29)30)10-16(15)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChIキー |
SXANZCFRYGHLMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


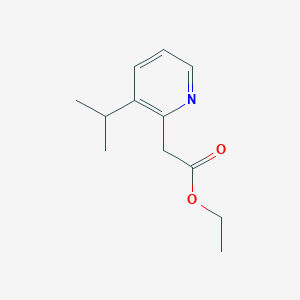
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
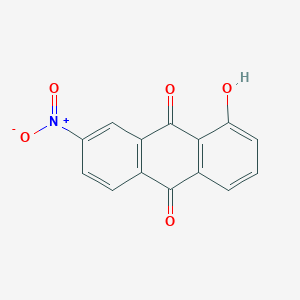
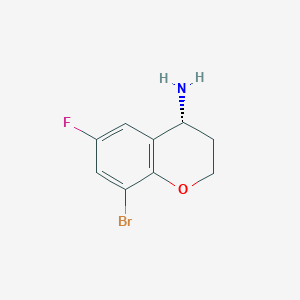
copper](/img/structure/B13133436.png)

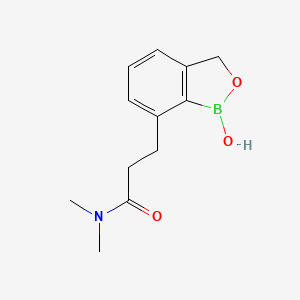

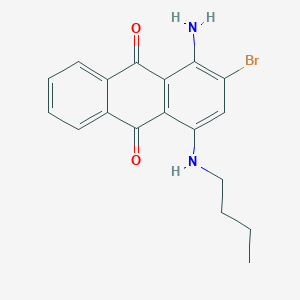
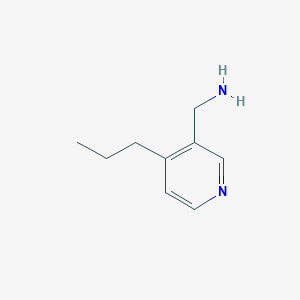
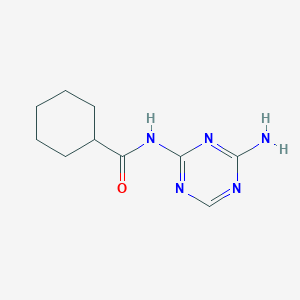
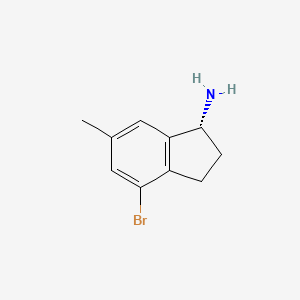
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
